Orexin A (16-33) trifluoroacetate is a synthetic derivative of the orexin A neuropeptide, which plays a crucial role in regulating various physiological functions, including arousal, appetite, and energy homeostasis. The compound is classified as a neuropeptide and is primarily involved in signaling pathways related to the central nervous system. Its specific sequence and modifications allow it to interact with orexin receptors, particularly orexin receptor 1 and orexin receptor 2, which are G-protein coupled receptors.
Orexin A is derived from the precursor protein prepro-orexin, which is synthesized in the hypothalamus. It is classified under neuropeptides due to its role in neurotransmission and neuromodulation. The trifluoroacetate salt form enhances its solubility and stability for research applications.
The synthesis of Orexin A (16-33) trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Orexin A (16-33) consists of a sequence of 18 amino acids that form an amphipathic alpha-helical structure. This configuration is crucial for its interaction with orexin receptors.
The molecular formula can be represented as , with a molecular weight of approximately 2,500 Da. The structural integrity is maintained through disulfide bonds and hydrophobic interactions with receptor sites.
Orexin A (16-33) trifluoroacetate does not participate in traditional chemical reactions like small organic molecules but undergoes biochemical interactions with its receptors.
The mechanism of action for Orexin A (16-33) involves its binding to orexin receptors on target cells, primarily neurons in the hypothalamus and other brain regions.
Orexin A (16-33) trifluoroacetate is primarily used in research related to sleep disorders, obesity, addiction, and neurodegenerative diseases. Its ability to activate orexin receptors makes it a valuable tool for studying:
Orexin A (derived from prepro-orexin processing) is synthesized exclusively in neurons of the lateral hypothalamic area (LHA), perifornical area, and posterior hypothalamus. These neurons project extensively throughout the central nervous system, forming a critical regulatory network for sleep-wake states. The densest projections target key wake-promoting nuclei, including:
Optogenetic studies reveal that selective stimulation of orexin neuron projections to the LC and TMN induces rapid transitions from sleep to wakefulness within seconds. Conversely, genetic ablation of orexin neurons or receptors fragments sleep architecture, mimicking narcoleptic phenotypes characterized by unstable wake-sleep transitions [2] [9]. This circuitry positions orexin A as a master integrator converting metabolic and emotional cues into stabilized arousal states.
Table 1: Major Projection Sites of Orexinergic Neurons and Functional Consequences
Target Brain Region | Receptor Subtype | Neuronal Population | Functional Outcome |
---|---|---|---|
Locus Coeruleus (LC) | OX1R | Noradrenergic | Cortical arousal, attention |
Tuberomammillary Nucleus (TMN) | OX2R | Histaminergic | Wakefulness maintenance |
Dorsal Raphe (DR) | OX1R/OX2R | Serotonergic | Arousal, mood regulation |
Basal Forebrain | OX1R/OX2R | Cholinergic | EEG desynchronization, REM suppression |
Ventral Tegmental Area (VTA) | OX1R | Dopaminergic | Reward-seeking, motivated arousal |
Orexin A (full-length) exerts potent excitatory effects on sympathetic outflow through both OX1R and OX2R signaling. Key mechanisms include:
In hypertensive models (e.g., DOCA-salt rats), OX1R antagonism reduces vasopressin mRNA and blood pressure, confirming orexin's role in pathological sympathetic hyperactivity. Electrophysiological data show orexin A depolarizes RVLM neurons by inhibiting K⁺ channels and activating non-selective cation currents, increasing neuronal excitability [4] [6]. Notably, the truncated peptide Orexin A (16-33) lacks these effects, serving as a critical control in receptor signaling studies.
Table 2: Molecular Mechanisms of Orexin Receptor Signaling in Sympathetic Regulation
Signaling Pathway | Effector Mechanism | Physiological Outcome |
---|---|---|
Gq/PLC/PKC Activation | L-type Ca²⁺ channel potentiation | Increased neuronal firing in RVLM/PVN |
NCX (Na⁺/Ca²⁺ exchanger) | Membrane depolarization | Enhanced sympathetic tone |
K⁺ channel inhibition | Reduced K⁺ conductance | Prolonged neuronal excitation |
TRPC channel activation | Non-selective cation influx | Sustained depolarization |
Prepro-orexin mRNA expression and orexin A peptide release exhibit robust diurnal rhythms synchronized with the light-dark cycle:
Orexin neurons function as "conditional glucosensors," with glucose inhibition attenuated during the active phase when energy demand is high. This metabolic-rhythmic integration ensures maximal arousal during foraging periods. Notably, diurnal orexin fluctuations are blunted in narcolepsy, contributing to daytime sleepiness and state instability [1] [4].
Table 3: Diurnal Patterns in Orexin System Components
Component | Peak Phase | Regulatory Influence | Consequence of Disruption |
---|---|---|---|
Prepro-orexin mRNA | Active phase | SCN circadian output | Loss of diurnal feeding/arousal rhythm |
CSF Orexin A levels | Active phase | Energy balance cues | Daytime sleepiness (narcolepsy) |
OX2R receptor expression | Active phase | BMAL1/CLOCK genes | Fragmented wakefulness |
Neuronal firing rates | Active wakefulness | Glutamate/GABA inputs | Cataplexy episodes |
While full-length orexin A (1-33) mobilizes intracellular calcium ([Ca²⁺]ᵢ) via multiple pathways, the C-terminal fragment Orexin A (16-33) serves primarily as a functionally inert analog in receptor signaling studies:
This inert profile makes Orexin A (16-33) invaluable for distinguishing receptor-dependent effects of native orexins from non-specific peptide actions. Its inability to mobilize calcium or modulate ion channels underscores the structural specificity required for orexin receptor activation.
Table 4: Functional Contrast Between Full-Length Orexin A and Orexin A (16-33)
Property | Orexin A (1-33) | Orexin A (16-33) |
---|---|---|
Receptor affinity | High (OX1R/OX2R) | Negligible |
[Ca²⁺]ᵢ mobilization | Robust increase (L-type channel-dependent) | No effect |
Neuronal depolarization | Yes (K⁺ channel inhibition/NCX) | No |
In vivo arousal promotion | Yes | No |
Utility in research | Receptor agonist | Control for non-specific effects |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9